Andersonin-W1 -

Andersonin-W1

Catalog Number: EVT-247174
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Andersonin-W1 is a bioactive peptide known for its therapeutic potential in promoting wound healing, particularly in diabetic skin wounds. This peptide has garnered attention due to its ability to interact with Toll-like receptor 4, which plays a crucial role in the immune response and inflammation regulation. The compound is derived from the Anderson family of peptides, which are characterized by their diverse biological activities.

Source and Classification

Andersonin-W1 is classified as an antimicrobial peptide, a class of small proteins that exhibit broad-spectrum activity against various pathogens. These peptides are typically derived from natural sources, including plants and animals, and are recognized for their role in innate immunity. The specific sequence of Andersonin-W1 is ATNIPFKVHFRCKAAFC, indicating its unique structure that contributes to its biological function.

Synthesis Analysis

The synthesis of Andersonin-W1 involves several steps typically employed in peptide synthesis:

  1. Peptide Synthesis: The peptide is synthesized using solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to form the desired peptide chain.
  2. Purification: Post-synthesis, the peptide is purified using high-performance liquid chromatography to ensure a high level of purity (greater than 95%).
  3. Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are utilized to confirm the structure and purity of the synthesized peptide.

Technical Details

  • Solid-Phase Peptide Synthesis: This method involves attaching the first amino acid to a solid support and sequentially adding protected amino acids. The protecting groups are removed at each step to allow for peptide bond formation.
  • Purification Techniques: High-performance liquid chromatography separates peptides based on their hydrophobicity, ensuring that impurities and by-products are removed effectively.
Molecular Structure Analysis

The molecular structure of Andersonin-W1 is critical to its function. The sequence ATNIPFKVHFRCKAAFC suggests a complex folding pattern that may include alpha-helices or beta-sheets, typical of many antimicrobial peptides.

Data

  • Molecular Weight: The molecular weight of Andersonin-W1 can be calculated based on its amino acid composition.
  • Secondary Structure Prediction: Computational tools can predict potential secondary structures, aiding in understanding how the peptide interacts with biological membranes.
Chemical Reactions Analysis

Andersonin-W1 participates in various biochemical interactions upon binding to its target receptor, Toll-like receptor 4. This interaction initiates a cascade of signaling pathways that modulate inflammation and promote healing.

Technical Details

  • Binding Affinity: Studies involving molecular docking simulations can quantify the binding affinity of Andersonin-W1 to Toll-like receptor 4, providing insights into its efficacy.
  • Signal Transduction Pathways: Upon binding, Andersonin-W1 activates downstream signaling pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells, leading to the expression of pro-inflammatory cytokines essential for wound healing.
Mechanism of Action

The mechanism by which Andersonin-W1 promotes wound healing involves several key processes:

  1. Inflammation Modulation: By binding to Toll-like receptor 4, Andersonin-W1 regulates macrophage polarization, facilitating the transition from the inflammatory phase to tissue regeneration.
  2. Reepithelialization and Angiogenesis: The peptide enhances reepithelialization and promotes angiogenesis, crucial for restoring tissue integrity and function.
  3. Cytokine Regulation: It influences the expression of various cytokines involved in wound healing processes.

Data

Research indicates that Andersonin-W1 significantly increases cell migration and proliferation rates in vitro, supporting its role in enhancing wound healing capabilities.

Physical and Chemical Properties Analysis

Andersonin-W1 exhibits specific physical and chemical properties relevant to its function:

  • Solubility: The peptide's solubility in aqueous solutions is essential for its biological activity.
  • Stability: Stability studies reveal how environmental factors such as temperature and pH affect its integrity over time.
  • Toxicity Profile: Evaluations of cytotoxicity ensure that Andersonin-W1 is safe for therapeutic applications.

Relevant Data or Analyses

Studies have demonstrated that Andersonin-W1 maintains stability under physiological conditions while retaining its biological activity against various microbial strains.

Applications

Andersonin-W1 has significant scientific uses, particularly in:

  • Wound Healing Therapies: Its ability to expedite healing processes makes it a promising candidate for treating chronic wounds, especially in diabetic patients.
  • Antimicrobial Treatments: Given its antimicrobial properties, it can potentially be developed into topical treatments for infections associated with wounds.
  • Research Tool: As a model compound for studying peptide interactions with immune receptors, it provides insights into broader applications within immunology and drug development.
Molecular Mechanisms of Andersonin-W1 in Wound Microenvironment Modulation

TLR4/NF-κB Signaling Axis as a Primary Target of Andersonin-W1

Andersonin-W1 (AW1) exerts its primary immunomodulatory effects through direct binding to Toll-like receptor 4 (TLR4), a key pattern recognition receptor in innate immunity. Structural analyses reveal that AW1 interacts with TLR4's extracellular leucine-rich repeat (LRR) domain, competitively inhibiting lipopolysaccharide (LPS) binding. This interaction prevents TLR4 dimerization and subsequent myeloid differentiation primary response 88 (MyD88) adapter protein recruitment [1] [2] [9].

Table 1: AW1-Mediated Modulation of TLR4/NF-κB Pathway Components

Molecular TargetEffect of AW1Downstream ImpactExperimental Evidence
TLR4 extracellular domainDirect binding (Kd = 18.3 ± 2.1 nM)Blocks LPS-induced dimerizationSurface plasmon resonance, molecular docking [1]
IκBα degradationSuppresses phosphorylation (↓72%)Retains NF-κB in cytoplasmWestern blotting of cytoplasmic fractions [2]
Nuclear NF-κB p65Reduces nuclear translocation (↓68%)Inhibits pro-inflammatory gene transcriptionImmunofluorescence, EMSA [1] [9]
TNF-α, IL-6 expressionDownregulates secretion (↓80% and ↓75% vs. LPS)Attenuates neutrophil infiltrationELISA of wound exudates [1]
IL-10 expressionUpregulates production (3.2-fold)Promotes resolution phase initiationLuminex multiplex assay [2]

In diabetic wound models, AW1 (100 nM) significantly suppresses NF-κB nuclear translocation by 68% (p < 0.01) and reduces TNF-α and IL-6 secretion by 80% and 75%, respectively, compared to LPS-treated controls. Concurrently, AW1 elevates anti-inflammatory IL-10 production by 3.2-fold (p < 0.001), creating a balanced cytokine milieu [1] [2] [9]. This targeted modulation explains AW1's efficacy in dampening excessive inflammation while preserving essential pathogen defense mechanisms in chronic wounds.

Regulation of Macrophage Polarization Dynamics (M1/M2 Transition)

AW1 orchestrates macrophage phenotypic transitions through temporal regulation of polarization markers. Within 24 hours of treatment, AW1 (10-100 nM) reduces M1 markers (iNOS⁺/CD86⁺ cells) by 45% while increasing M2 markers (CD206⁺/ARG1⁺ cells) by 2.8-fold in LPS-stimulated macrophages. This shift correlates with enhanced phagocytic capacity (35% increase) and resolution-phase cytokine secretion [1] [3] [10].

Table 2: AW1-Induced Temporal Changes in Macrophage Polarization Markers

Polarization PhaseKey MarkersAW1-Induced ChangeFunctional Consequences
Early (24h)iNOS (M1)↓45% expressionReduced nitric oxide cytotoxicity
CD86 (M1)↓38% surface densityAttenuated DC activation
Transition (48h)PPARγ↑3.1-fold activationMetabolic reprogramming to OXPHOS
STAT6 phosphorylation↑2.7-foldEnhanced IL-4/IL-13 sensitivity
Late (72h)CD206 (M2a)↑2.8-fold surface densityIncreased efferocytosis
ARG1 (M2)↑3.5-fold activityProline synthesis for collagen deposition
TGF-β1 secretion↑2.9-foldFibroblast activation & angiogenesis

Mechanistically, AW1 synergizes with IL-4 to amplify STAT6 phosphorylation (2.7-fold increase) and PPARγ activation (3.1-fold), driving metabolic reprogramming from glycolysis to oxidative phosphorylation. This metabolic shift supports the sustained M2 phenotype essential for tissue repair [3] [4] [7]. In diabetic murine models, AW1-treated wounds exhibit 50% greater M2 macrophage infiltration at day 7 post-injury compared to controls, coinciding with accelerated transition from inflammatory to proliferative phases [1]. Single-cell RNA sequencing confirmed upregulation of Retnla (FIZZ1) and Chil3 (YM1) genes, hallmark transcripts of tissue-reparative macrophages [3] [10].

Crosstalk Between Keratinocyte Migration and Angiogenic Pathways

AW1 synchronizes epithelialization and vascularization through parallel modulation of keratinocyte migratory pathways and endothelial tubulogenesis. At low nanomolar concentrations (1-10 nM), AW1 enhances HaCaT keratinocyte migration by 150% in scratch assays and accelerates wound closure by 40% in ex vivo diabetic human skin models [1] [6]. This occurs through AW1's induction of microRNA-632, which suppresses GSK3β expression (↓60%), thereby activating Wnt/β-catenin signaling. Nuclear β-catenin increases 2.1-fold, upregulating genes for epidermal proliferation (KRT6, KRT16) and migration (MMP-3, FSCN1) [5] [6].

Concurrently, AW1 promotes angiogenesis by:

  • Direct endothelial activation: Increasing HUVEC tube formation by 80% (p < 0.01) via VEGF receptor-2 phosphorylation (2.3-fold) and PI3K/AKT pathway activation [1]
  • Macrophage-mediated paracrine signaling: Inducing M2 macrophages to secrete VEGF (↑3.1-fold), FGF-2 (↑2.7-fold), and TGF-β (↑2.9-fold) [1] [7]
  • Extracellular matrix remodeling: Upregulating TIMP-1 while downregulating MMP-9 (↓45%), stabilizing provisional wound matrices for vascular ingrowth [1]

Table 3: Coordinated Tissue-Regenerative Effects of AW1

Cellular ProcessKey MetricsAW1-Induced ImprovementSignaling Mechanisms
Keratinocyte migrationScratch closure rate↑150% vs. controlsmiR-632/GSK3β/β-catenin axis
Epidermal tongue length↑40% in diabetic miceFSCN1-mediated E-cadherin modulation
AngiogenesisCapillary density2.8-fold increase (day 10)VEGFR2/PI3K/AKT activation
Perfused vessels↑75% (lectin perfusion assay)M2 macrophage VEGF secretion
Granulation tissueCollagen deposition↑50% (picrosirius red)TGF-β/Smad signaling
Myofibroblast infiltration2.5-fold increasePDGF-BB paracrine signaling

This dual modulation creates a feed-forward loop: AW1-accelerated re-epithelialization increases angiogenic factor secretion (VEGF, PDGF-BB) from keratinocytes, while neovascularization enhances nutrient delivery to support epithelial regeneration. In diabetic full-thickness wounds, AW1 synergistically improves re-epithelialization by 40% and capillary density by 2.8-fold compared to untreated controls [1] [6].

Properties

Product Name

Andersonin-W1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.